![molecular formula C21H19NO3 B214702 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214702.png)
3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole-2-ones. It has been studied extensively in scientific research for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one have been studied extensively. It has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been shown to exhibit antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential to exhibit multiple biological effects. This makes it a versatile compound that can be used in various fields of research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one. One potential direction is the development of new derivatives of the compound that exhibit enhanced biological activity and solubility. Another direction is the study of the compound's potential use in the treatment of neurodegenerative diseases. Additionally, the compound's potential use in the development of new antimicrobial agents can also be explored.
Conclusion:
In conclusion, 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a versatile chemical compound that has been studied extensively in scientific research for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs and therapies for various diseases.
Synthesis Methods
The synthesis of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves the reaction of 4-ethylbenzaldehyde, propargyl alcohol, and indole-2-one in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent. The resulting product is purified using column chromatography to obtain the desired compound.
Scientific Research Applications
3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been studied extensively in scientific research for its potential applications in various fields. It has been shown to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one |
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Molecular Formula |
C21H19NO3 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindol-2-one |
InChI |
InChI=1S/C21H19NO3/c1-3-13-22-18-8-6-5-7-17(18)21(25,20(22)24)14-19(23)16-11-9-15(4-2)10-12-16/h1,5-12,25H,4,13-14H2,2H3 |
InChI Key |
IGPCDFTZWCYIIK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC#C)O |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC#C)O |
Origin of Product |
United States |
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